

toxicological profile of 2,3-Dichlorophenoxyacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorophenoxyacetic acid

Cat. No.: B166569

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of Dichlorophenoxyacetic Acid, with a Focus on the 2,4- Isomer

A Note on Isomers: This guide addresses the toxicological profile of dichlorophenoxyacetic acid. While the primary request specified the 2,3-isomer, a comprehensive review of scientific literature reveals a significant disparity in available data. The vast majority of toxicological research has been conducted on the commercially significant herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Detailed toxicological data for the **2,3-Dichlorophenoxyacetic acid** isomer is limited. Therefore, this document provides the available physicochemical and hazard identification data for the 2,3-isomer and presents an in-depth toxicological profile of the well-characterized 2,4-isomer as a scientifically relevant surrogate. This approach provides researchers with a robust framework for understanding the toxicological properties of this class of compounds.

Part 1: Identification and Physicochemical Properties

2,3-Dichlorophenoxyacetic Acid

- Synonyms: Acetic acid, (2,3-dichlorophenoxy)-[1]
- CAS Number: 2976-74-1[1][2]
- Molecular Formula: C₈H₆Cl₂O₃[1][2]

- Molecular Weight: 221.04 g/mol [\[2\]](#)

Table 1: Physicochemical Properties of **2,3-Dichlorophenoxyacetic Acid**

Property	Value	Source
Melting Point	170 - 175 °C	[2]
Appearance	Solid	[3]
Assay	≥98.0% (GC)	

2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Synonyms: 2,4-D, (2,4-Dichlorophenoxy)acetic acid [\[4\]](#)
- CAS Number: 94-75-7 [\[4\]](#)
- Molecular Formula: C₈H₆Cl₂O₃ [\[4\]](#)
- Molecular Weight: 221.04 g/mol [\[4\]](#)

Table 2: Physicochemical Properties of 2,4-Dichlorophenoxyacetic Acid

Property	Value	Source
Melting Point	140.5 °C	[4]
Boiling Point	160 °C at 0.4 mmHg	[4]
Appearance	White to yellow powder	[4]
Water Solubility	900 mg/L	[4]

Part 2: Hazard Identification and GHS Classification

2,3-Dichlorophenoxyacetic Acid

Based on available data, **2,3-Dichlorophenoxyacetic acid** is classified with the following hazards:

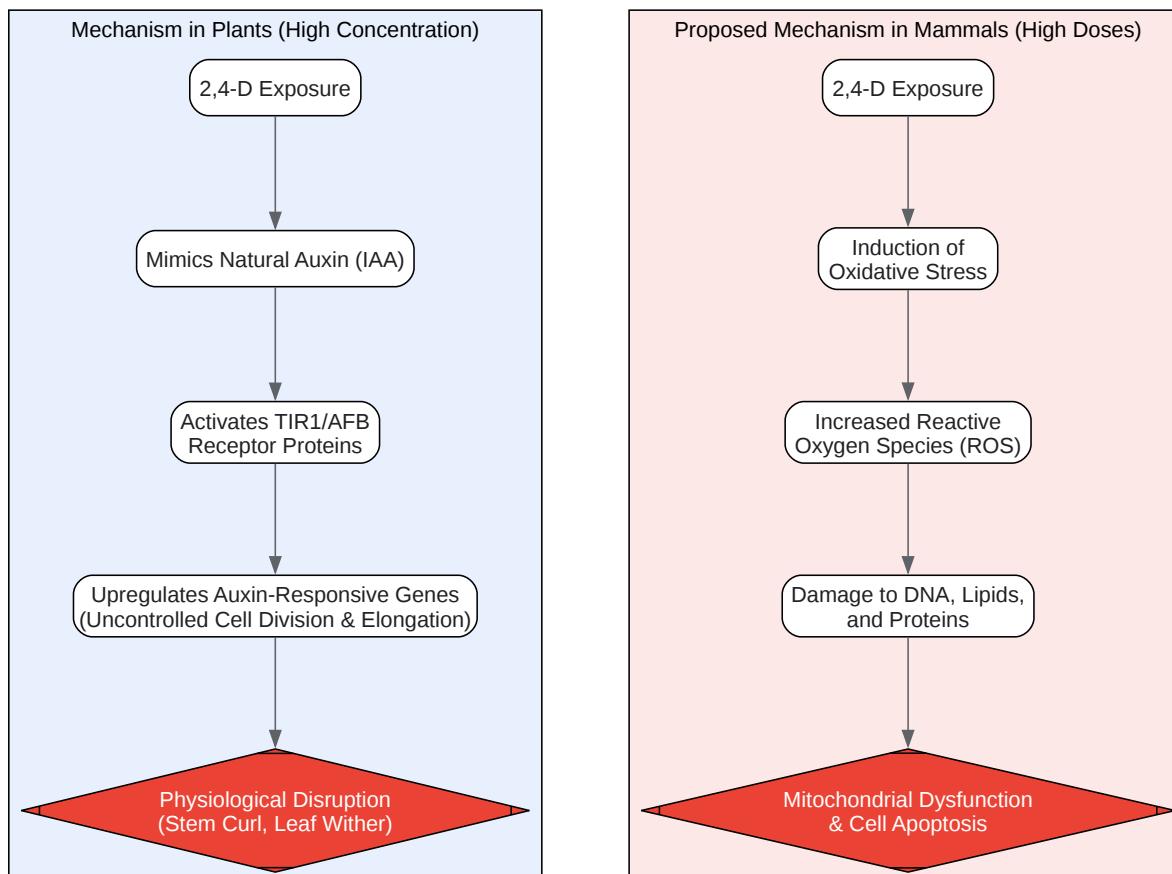
- Harmful if swallowed (Acute Toxicity, Oral)[\[1\]](#)
- Harmful in contact with skin (Acute Toxicity, Dermal)[\[1\]](#)
- Causes skin irritation[\[1\]](#)
- Causes serious eye irritation[\[1\]](#)
- Harmful if inhaled (Acute Toxicity, Inhalation)[\[1\]](#)
- May cause respiratory irritation[\[1\]](#)

2,4-Dichlorophenoxyacetic Acid

2,4-D is a well-characterized herbicide with a complex hazard profile that depends on its form (acid, salt, or ester).[\[4\]](#) The acid form is associated with the following GHS hazard statements:

- H302: Harmful if swallowed
- H317: May cause an allergic skin reaction
- H318: Causes serious eye damage
- H335: May cause respiratory irritation
- H412: Harmful to aquatic life with long-lasting effects[\[4\]](#)

Part 3: Toxicological Profile of 2,4-Dichlorophenoxyacetic Acid (2,4-D)


As the most widely used and studied isomer, the following sections provide a detailed toxicological profile for 2,4-D.

Mechanism of Action

The primary mechanism of action for 2,4-D in plants is as a synthetic auxin, a type of plant growth regulator.[\[5\]](#)[\[6\]](#) At herbicidal concentrations, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf

plants.[5][7] This results in physiological responses like stem curling, leaf withering, and ultimately, plant death.[5][6] Most grasses and cereal crops are resistant because they can effectively metabolize the compound.[5]

In mammals, the mechanisms of toxicity are less about hormonal mimicry and more related to dose-dependent cellular stress. High doses can lead to oxidative stress, which involves the formation of free radicals and can cause damage to DNA and cellular structures.[8] This oxidative stress is a proposed mechanism for many of the observed toxic effects in mammalian systems.[9]

[Click to download full resolution via product page](#)

Caption: Mechanisms of 2,4-D action in plants and mammals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of 2,4-D are notably species-dependent, primarily due to differences in renal clearance, which plays a crucial role in susceptibility to its effects.[\[10\]](#)

- Absorption: In humans, 2,4-D is readily absorbed through the gastrointestinal tract following oral exposure.[\[10\]](#) Dermal and inhalation routes are also significant, especially in occupational settings.[\[11\]](#)
- Distribution: Once absorbed, 2,4-D is distributed throughout the body.
- Metabolism: 2,4-D undergoes very little metabolism in mammals. The majority of the compound is excreted unchanged.
- Excretion: The primary route of elimination is via the urine. Renal clearance is highly pH-dependent; alkaline diuresis can significantly increase the rate of excretion, a principle applied in treating acute poisoning cases. The biological half-life in humans is relatively short.

Acute Toxicity

Acute poisoning from 2,4-D, typically from intentional ingestion, can be severe and affect multiple organ systems.[\[12\]](#) Symptoms can include gastrointestinal distress, respiratory depression, and altered mental status.[\[12\]](#) Severe toxicity is marked by rhabdomyolysis (skeletal muscle breakdown), metabolic acidosis, hypotension, and renal and respiratory failure, which can lead to coma and death.[\[12\]](#)

Table 3: Acute Oral LD₅₀ Values for 2,4-D

Species	LD ₅₀ (mg/kg)	Source
Rat	639 - 699 mg/kg	[4] [11]
Mouse	347 mg/kg	[4]
Dog	100 mg/kg	[4]
Hamster	500 mg/kg	[4]

Subchronic and Chronic Toxicity

Long-term exposure to 2,4-D has been studied in various animal models. The primary target organs identified in chronic studies are the kidneys, eyes, and thyroid.[\[13\]](#)[\[14\]](#)

- Renal Effects: Kidney effects are among the most sensitive noncancer endpoints observed in repeated-dose oral studies.[\[13\]](#)
- Ocular Effects: At higher doses (in the range of 150–300 mg/kg/day), effects such as cataracts and retinal degeneration have been reported in animal studies.[\[13\]](#)
- Endocrine Effects: Decreases in serum thyroid hormones have been noted in some intermediate and chronic duration studies in animals.[\[13\]](#)
- Digestive Tract: One study in rats found that chronic exposure, regardless of route, caused reactive damage (hyperkeratosis) to the esophagus and dysplastic changes in the intestine.
[\[9\]](#)

Genotoxicity

The genotoxicity of 2,4-D has been a subject of considerable debate and research. While some studies in mammalian cell cultures have shown no evidence of genotoxicity,[\[15\]](#) others suggest a potential for DNA damage.

- Studies in rodents have shown that both acute and chronic exposure to 2,4-D can cause genotoxic effects, including an increase in micronuclei and DNA damage detected by the comet assay.[\[16\]](#)

- Research in *Drosophila* indicated the compound was genotoxic in both somatic and germ-line cells.[17]
- Mechanistically, it has been suggested that 2,4-D can induce free radical reactions that lead to DNA damage, including strand breaks, and increase the frequency of chromosomal aberrations and sister chromatid exchange.[8]

Carcinogenicity

The carcinogenicity of 2,4-D is controversial. Regulatory and research agencies have offered differing classifications based on their evaluation of available human epidemiological and animal bioassay data.

- IARC Classification: The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B).[13][18] This classification is based on what IARC deemed inadequate evidence in humans and limited evidence in experimental animals.[13][18]
- EPA Classification: The U.S. Environmental Protection Agency (EPA) has assigned 2,4-D to Group D, "not classifiable as to human carcinogenicity," stating that animal cancer bioassays did not provide convincing evidence of carcinogenicity.[13]
- Epidemiological Studies: Human studies have investigated associations between 2,4-D exposure and various cancers, with the most attention given to non-Hodgkin's lymphoma (NHL).[13][19] While some studies have suggested a positive association, particularly among farmers and pesticide applicators, the results have been inconsistent and often confounded by exposure to multiple chemicals.[10][19]

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits have been conducted to assess the effects of 2,4-D on offspring.

- Adverse effects on the developing fetus, such as decreased fetal body weight and increased fetal variations, were observed in rats only at dose levels that also produced maternal toxicity (in excess of 90 mg/kg/day).[20]

- In rabbits, embryonal and fetal development were largely unaffected even at maternally toxic doses.[20]
- The overall conclusion from these studies is that the developing fetus does not appear to be uniquely sensitive to 2,4-D, and developmental effects occur at exposure levels that are also toxic to the mother.[20]

Part 4: Experimental Protocols

Protocol: Micronucleus Test for Genotoxicity Assessment in Rodents

This protocol is a standard method for evaluating chromosomal damage, as referenced in studies assessing the genotoxicity of 2,4-D.[16]

Objective: To determine if 2,4-D induces the formation of micronuclei in the bone marrow erythrocytes of exposed rodents.

Methodology:

- **Animal Dosing:** Wistar rats are divided into control and exposure groups. Exposure can be acute (e.g., single high dose) or chronic (e.g., daily exposure for 6 months via inhalation or oral gavage).[16]
- **Sample Collection:** At the end of the exposure period, animals are euthanized. The femurs are removed, and the bone marrow is flushed out using fetal bovine serum.
- **Slide Preparation:** The bone marrow suspension is centrifuged. The resulting cell pellet is used to prepare smears on clean glass slides.
- **Staining:** The slides are air-dried and then stained with a suitable dye (e.g., May-Grünwald-Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
- **Microscopic Analysis:** Under a light microscope (1000x magnification), at least 2000 PCEs per animal are scored for the presence of micronuclei. A micronucleus appears as a small, round, non-refractile body in the cytoplasm of the PCE.

- Data Analysis: The frequency of micronucleated PCEs (MNPCEs) is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the exposed groups to the control group. A significant increase in the frequency of MNPCEs in the exposed groups indicates a clastogenic or aneuploid effect.

Caption: Workflow for the in vivo rodent micronucleus assay.

References

- **2,3-Dichlorophenoxyacetic acid** | C8H6Cl2O3 | CID 18105. PubChem. [\[Link\]](#)
- 2,4-Dichlorophenoxyacetic acid. Wikipedia. [\[Link\]](#)
- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. [\[Link\]](#)
- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. [\[Link\]](#)
- Digestive tract toxicity associated with exposure to 2,4-dichlorophenoxyacetic acid in rats. Brazilian Journal of Medical and Biological Research. [\[Link\]](#)
- Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid. PubMed. [\[Link\]](#)
- Developmental Toxicity Studies in Rats and Rabbits on 2,4-Dichlorophenoxyacetic Acid and Its Forms. Toxicological Sciences | Oxford Academic. [\[Link\]](#)
- An SAB Report: Assessment of Potential 2,4-D Carcinogenicity. 24d.info. [\[Link\]](#)
- Genotoxicity of 2,4-dichlorophenoxyacetic Acid Tested in Somatic and Germ-Line Cells of Drosophila. PubMed. [\[Link\]](#)
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)
- Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. PubMed. [\[Link\]](#)
- 2, 4-D Dichlorophenoxyacetic Acid Poisoning; Case Report and Literature Review. Journal of Clinical and Diagnostic Research. [\[Link\]](#)
- Mechanism of action of 2,4-D herbicide on target weeds.
- Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. PubMed. [\[Link\]](#)
- IARC evaluates the carcinogenicity of lindane, DDT, and 2,4-D.
- Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia. [\[Link\]](#)
- HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. [\[Link\]](#)

- 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). Inchem.org. [\[Link\]](#)
- Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms. Polish Journal of Environmental Studies. [\[Link\]](#)
- Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Critical Reviews in Toxicology. [\[Link\]](#)
- Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures. PubMed. [\[Link\]](#)
- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI Bookshelf. [\[Link\]](#)
- General and Reproductive Toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D).
- Acute Poisoning Due to an Intentional Overdose of 2,4-Dichlorophenoxyacetic Acid. Cureus. [\[Link\]](#)
- Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Regulatory Toxicology and Pharmacology. [\[Link\]](#)
- Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- General and Reproductive Toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D). Medwin Publishers. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. 2,3-DICHLOROPHENOXYACETIC ACID | 2976-74-1 [chemicalbook.com]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. deq.mt.gov [deq.mt.gov]
- 6. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]
- 9. scielo.br [scielo.br]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acute Poisoning Due to an Intentional Overdose of 2,4-Dichlorophenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity of 2,4-dichlorophenoxyacetic acid tested in somatic and germ-line cells of Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. occupationalcancer.ca [occupationalcancer.ca]
- 19. 24d.info [24d.info]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [toxicological profile of 2,3-Dichlorophenoxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166569#toxicological-profile-of-2-3-dichlorophenoxyacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com